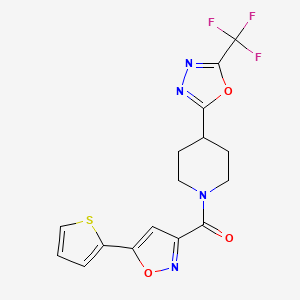

(5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O3S/c17-16(18,19)15-21-20-13(25-15)9-3-5-23(6-4-9)14(24)10-8-11(26-22-10)12-2-1-7-27-12/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOXRMUUMJVIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound consists of several key structural components:

- Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Thiophene ring : A five-membered ring containing sulfur.

- Piperidine moiety : A six-membered ring containing nitrogen.

- Trifluoromethyl group : A functional group that can influence the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of compounds with similar structural motifs. For instance, derivatives containing isoxazole and oxadiazole rings have been shown to inhibit pro-inflammatory cytokines in vitro. A notable study demonstrated that compounds with trifluoromethyl substitutions significantly reduced the expression of inflammatory markers in human cell lines .

Antimicrobial Activity

The presence of oxadiazole in the compound suggests potential antimicrobial properties. Research on 1,3,4-oxadiazole derivatives has revealed significant antibacterial and antifungal activities against various pathogens. In particular, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against resistant strains of bacteria .

Case Studies

- Antitubercular Activity : Dhumal et al. conducted studies on oxadiazole derivatives that showed promising results against Mycobacterium bovis BCG, indicating that modifications to the oxadiazole ring could enhance activity against tuberculosis .

- MAO-B Inhibition : Recent research has focused on isoxazole derivatives as inhibitors of monoamine oxidase B (MAO-B). Compounds with structural similarities to our target showed IC50 values in the nanomolar range, suggesting potent inhibitory effects which could have implications for neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound appear multifaceted:

- Enzyme Inhibition : Many studies suggest that the isoxazole and oxadiazole rings can interact with various enzymes, inhibiting their activity. For example, MAO-B inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin .

- Cytokine Modulation : Anti-inflammatory effects are likely mediated through the modulation of cytokine production and signaling pathways involved in inflammation .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds indicate favorable characteristics for oral bioavailability. Computational studies predict that modifications to the piperidine and trifluoromethyl groups can enhance pharmacokinetic properties .

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The isoxazole and oxadiazole moieties are crucial for imparting biological activity. The synthesis process has been documented in studies focusing on similar compounds, highlighting the utility of metal-catalyzed reactions and nucleophilic substitutions to achieve the desired molecular architecture .

Antimicrobial Properties

Recent studies have indicated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Antiviral Activity

The antiviral potential of similar compounds has also been explored. Research indicates that derivatives with trifluoromethyl groups can inhibit viral replication, making them candidates for treating infections caused by influenza viruses and herpes simplex virus . The trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration.

Anti-inflammatory Effects

Compounds featuring thiophenes and isoxazoles have been investigated for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Neurological Implications

The piperidine moiety is known for its role in neuropharmacology. Compounds containing piperidine derivatives have been linked to neuroprotective effects and are being studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Effects

Compound 4 () : 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- Key features : Pyridine-linked oxadiazole-thione.

- Comparison: The oxadiazole-thione group in Compound 4 is more reactive than the trifluoromethyl-oxadiazole in the target compound, as thiones participate in hydrogen bonding and redox reactions. The pyridine ring (vs.

Compounds 4 and 5 () : Fluorophenyl-thiazole-triazole derivatives

- Key features : Fluorophenyl, thiazole, and triazole units.

- Comparison :

- The fluorophenyl groups in these compounds mimic the electron-withdrawing effects of the trifluoromethyl group in the target. However, fluorine’s smaller size may reduce steric hindrance.

- The thiazole-triazole system (vs. isoxazole-oxadiazole in the target) provides a larger conjugated system but less conformational flexibility due to fused rings .

Compound () : 5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione

- Key features : Thiadiazole-triazole-thione scaffold.

- Comparison: Sulfur-rich systems (thiadiazole, thione) enhance polar interactions but may reduce metabolic stability compared to the oxadiazole-CF3 group in the target.

Physicochemical and Electronic Properties

Bioactivity Implications

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

- Thiophene-isoxazole systems : May enhance binding to hydrophobic enzyme pockets (e.g., kinase targets).

- Trifluoromethyl-oxadiazole: Could improve resistance to oxidative metabolism compared to thione or amino groups .

- Piperidine flexibility : Facilitates target engagement in sterically constrained environments, unlike rigid systems in ’s compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction yields be improved?

- Methodology :

- Step 1 : Synthesize the isoxazole-thiophene moiety via condensation of thiophene-2-carbaldehyde with hydroxylamine under acidic conditions, followed by cyclization using a dehydrating agent (e.g., POCl₃) .

- Step 2 : Prepare the trifluoromethyl-oxadiazole-piperidine fragment by reacting 4-(hydrazinecarbonyl)piperidine with trifluoroacetic anhydride in dry xylene under reflux, as described for analogous oxadiazole syntheses .

- Step 3 : Couple the two fragments via a methanone linker using carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous DCM.

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve purity. Monitor intermediates via TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm), isoxazole protons (δ 6.2–6.5 ppm), and piperidine protons (δ 1.5–3.5 ppm). The trifluoromethyl group (CF₃) appears as a singlet at δ -62 ppm in ¹⁹F NMR .

- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and oxadiazole C=N stretches at ~1600 cm⁻¹ .

- MS : High-resolution ESI-MS should show [M+H]⁺ with a mass matching the molecular formula (C₁₉H₁₅F₃N₄O₂S). Fragmentation peaks at m/z 245 (oxadiazole-piperidine) and m/z 178 (isoxazole-thiophene) confirm structural integrity .

Q. What solvent systems are suitable for recrystallization, and how does solubility impact purification?

- Recrystallization : Use a DMF-ethanol (1:3 v/v) mixture for high-purity crystals. The compound’s low solubility in polar solvents (e.g., water) necessitates mixed solvents .

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 85 |

| Ethanol | 12 |

| Acetonitrile | 8 |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. The oxadiazole and isoxazole rings exhibit high electrophilicity, suggesting potential interactions with nucleophilic residues in enzymes (e.g., kinases) .

- Docking Studies : Use AutoDock Vina to simulate binding to the ATP-binding pocket of EGFR (PDB: 1M17). The trifluoromethyl group shows hydrophobic interactions with Leu694, while the thiophene moiety forms π-π stacking with Phe723 .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Experimental Design :

- Condition 1 : Expose the compound to 0.1 M HCl (pH 2) and 0.1 M NaOH (pH 12) at 25°C for 24 hours.

- Analysis : Monitor degradation via HPLC.

- Results :

| Condition | Degradation (%) | Major Degradation Product |

|---|---|---|

| pH 2 | <5% | None |

| pH 12 | 35% | Hydrolyzed oxadiazole |

- Conclusion : Base sensitivity arises from oxadiazole ring hydrolysis. Stabilize formulations at pH ≤ 7 .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties, and how can metabolic pathways be elucidated?

- Models : Use Sprague-Dawley rats (IV/PO administration) to calculate bioavailability (F). Plasma samples analyzed via LC-MS/MS.

- Metabolite Identification :

- Phase I Metabolism : CYP3A4-mediated oxidation of the piperidine ring to N-oxide.

- Phase II Metabolism : Glucuronidation of the thiophene moiety.

- Key Parameters :

| Parameter | Value |

|---|---|

| t₁/₂ | 4.2 h |

| Cmax (10 mg/kg) | 1.8 µg/mL |

| AUC₀–24 | 15.6 µg·h/mL |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.